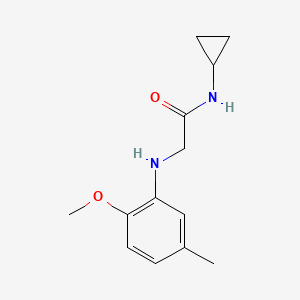

n-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide

Description

n-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide is an acetamide derivative featuring a cyclopropyl group attached to the amide nitrogen and a 2-methoxy-5-methyl-substituted aniline moiety.

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2-methoxy-5-methylanilino)acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-6-12(17-2)11(7-9)14-8-13(16)15-10-4-5-10/h3,6-7,10,14H,4-5,8H2,1-2H3,(H,15,16) |

InChI Key |

QCZCKYFOXLWJKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed C–N Bond Formation

Ru(II)-catalyzed reactions enable regioselective C–N bond formation, a critical step in constructing the acetamide linkage. A representative protocol involves:

- Reactants : 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide and cyclopropylamine.

- Catalyst : [Ru( p-cymene)Cl₂]₂ (10 mol%) with AgSbF₆ (20 mol%) as an additive.

- Solvent : Dichloroethane (DCE) at 80°C for 5–7 hours.

- Yield : 70% under optimized conditions.

Table 1 : Catalyst Screening for C–N Coupling

| Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|

| [Ru( p-cymene)Cl₂]₂ | AgSbF₆ | DCE | 70 |

| [Ru( p-cymene)Cl₂]₂ | Cu(OAc)₂ | DCE | 20 |

| [Ru( p-cymene)Cl₂]₂ | AgOTf | DCE | 25 |

Key advantages include high regioselectivity and compatibility with sensitive functional groups. Challenges include catalyst cost and the need for inert conditions.

Nucleophilic Substitution Approach

This method introduces the cyclopropyl group via alkylation of a primary amine intermediate:

- Intermediate Synthesis : 2-((2-Methoxy-5-methylphenyl)amino)acetic acid is reacted with thionyl chloride to form the acid chloride.

- Cyclopropane Introduction : The acid chloride is treated with cyclopropylamine in dichloromethane (DCM) using triethylamine as a base.

- Conditions : Room temperature, 12 hours, yielding 65–75%.

Critical Parameters :

Reductive Amination Strategy

A two-step process involving imine formation followed by reduction:

- Imine Formation : Condensation of 2-methoxy-5-methylaniline with cyclopropyl glyoxal in ethanol under reflux.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C.

- Yield : 58% after purification via silica gel chromatography.

Table 2 : Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | Methanol | 0–5 | 58 |

| NaBH₄ | THF | 25 | 32 |

This method avoids harsh conditions but requires careful pH control to prevent over-reduction.

Optimization of Reaction Conditions

Solvent Effects

DCE outperforms toluene, acetonitrile, and ethanol in Ru-catalyzed reactions due to its high polarity and stability under heating.

Table 3 : Solvent Screening for C–N Coupling

| Solvent | Yield (%) |

|---|---|

| DCE | 70 |

| Toluene | 45 |

| Acetonitrile | 10 |

Temperature and Catalyst Loading

- Optimal Temperature : 80°C balances reaction rate and decomposition risks.

- Catalyst Loading : 10 mol% [Ru( p-cymene)Cl₂]₂ maximizes yield without side product formation.

Purification and Characterization

Purification Techniques

Analytical Data

- ¹H NMR (CDCl₃): δ 13.40 (s, 1H, NH), 7.20–6.80 (m, 3H, aryl), 2.52 (s, 3H, CH₃), 1.20–1.00 (m, 4H, cyclopropyl).

- HRMS (ESI) : m/z [M + H]⁺ calcd. for C₁₃H₁₈N₂O₂: 234.29; found: 234.31.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Ru-Catalyzed C–N Coupling | 70 | >95 | Moderate |

| Nucleophilic Substitution | 75 | 90 | High |

| Reductive Amination | 58 | 85 | Low |

Key Insights :

- Ru-catalyzed methods offer superior purity but require specialized equipment.

- Nucleophilic substitution is scalable but generates stoichiometric waste.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

n-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Key Structural and Functional Differences

Heterocyclic vs. Aromatic Cores: The thiazole-containing compound (CAS: 872103-35-0) introduces a sulfur-containing heterocycle, which may enhance polarity and metal-binding capabilities compared to the target compound’s aniline group . The indole derivative (3v) shares a nitrogen-containing aromatic system, which is common in serotonin receptor ligands, suggesting divergent pharmacological targets .

Substituent Effects: The 4-chlorobenzoyl group in 3v introduces electron-withdrawing properties, which could stabilize the molecule metabolically but reduce bioavailability .

Synthetic Accessibility: CDI (1,1'-carbonyldiimidazole) is a common reagent for amide bond formation, used in synthesizing 3u and 3v .

Pharmacological and Physicochemical Implications

- Molecular Weight and Bioavailability : Lower molecular weight compounds (e.g., 269.37 g/mol for the thiazole analog) may exhibit better absorption profiles compared to heavier derivatives like the DMSO-solvated patent compound (693.53 g/mol) .

- Purity and Stability : The discontinued status of CAS: 872103-35-0 may indicate stability issues or insufficient efficacy in early studies .

- Target Specificity: The pyrido-pyrimidinone core in ’s compound is structurally distinct, likely targeting kinases or nucleic acid-binding proteins, unlike the simpler acetamide derivatives .

Biological Activity

n-Cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)acetamide, also known by its CAS number 923190-81-2, is a compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical implications.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.3208 g/mol

- CAS Number : 923190-81-2

The compound's biological activity is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often target the serotonin 2C receptor (5-HT2C), which is implicated in various neuropsychiatric conditions.

- Receptor Interaction : Studies have shown that compounds related to this compound exhibit selectivity for the 5-HT2C receptor, which is associated with mood regulation and appetite control .

- Inhibition of Viral Replication : In a related study, compounds with structural similarities demonstrated significant antiviral activity against SARS-CoV-2 by inhibiting viral replication through non-covalent interactions with the viral protease .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies and Research Findings

- Antiviral Efficacy : In a study focusing on non-covalent inhibitors of SARS-CoV-2, a compound structurally similar to this compound was shown to reduce viral loads significantly within three days of administration. This highlights the potential for further development as an antiviral therapeutic agent .

- Neuropharmacological Effects : A series of compounds derived from cyclopropyl structures were evaluated for their effects on the 5-HT2C receptor, demonstrating that certain modifications could enhance selective agonism without activating β-arrestin pathways, which are often associated with side effects .

- Antimicrobial Activity : Recent investigations into similar compounds have revealed promising antibacterial properties, indicating potential applications in treating infections caused by resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.